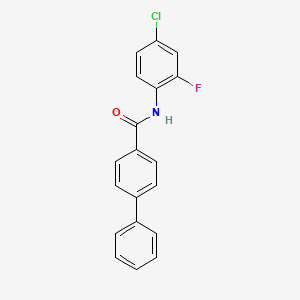
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide, also known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. BPN14770 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has shown potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has also been shown to have neuroprotective effects and to promote the survival of neurons in vitro.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating intracellular levels of cAMP. By inhibiting PDE4D, N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways are involved in various cellular processes, including synaptic plasticity, inflammation, and cell survival.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide increases cAMP levels, activates PKA, and enhances synaptic plasticity. N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has also been shown to reduce inflammation and to promote the survival of neurons. In vivo studies have shown that N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide improves cognitive function and reduces amyloid beta levels in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its high selectivity for PDE4D, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide. Another area of interest is the investigation of the therapeutic potential of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to determine the optimal dosing and administration of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide in humans and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide is a small molecule drug with potential therapeutic applications in various neurological disorders. Its selective inhibition of PDE4D and subsequent increase in cAMP levels have been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting the survival of neurons. Further research is needed to fully understand the therapeutic potential of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide and to develop more potent and selective PDE4D inhibitors based on its structure.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide involves several steps, including the coupling of 4-chloro-2-fluoroaniline with 4-bromobiphenyl, followed by the reduction of the resulting intermediate to obtain the target compound. The synthesis of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBCQSPVJSSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)biphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

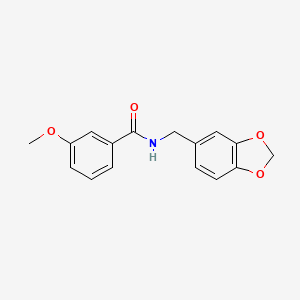
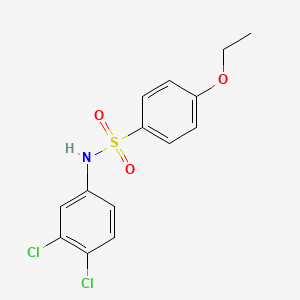
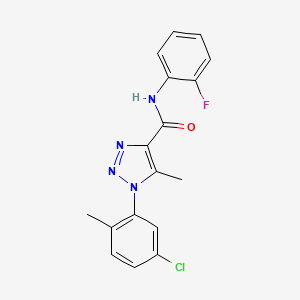
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
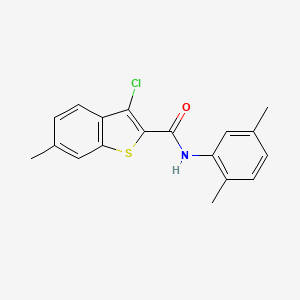
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
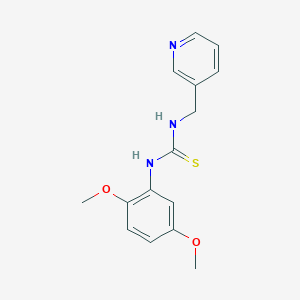
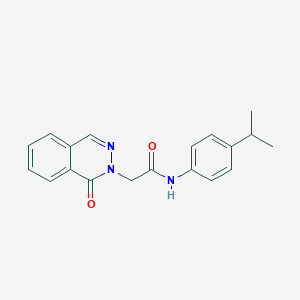
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)
